molecular formula C31H47NO10 B1254357 2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

Cat. No.: B1254357
M. Wt: 593.7 g/mol
InChI Key: ZNDBGWYPOYJCKZ-RGGUUVRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis Techniques

  • The compound has been synthesized using various methods. For instance, Iijima et al. (1979) explored synthesis utilizing β-carbonyl systems, a method applicable to compounds like 2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one (Iijima et al., 1979).

Molecular Studies

  • Molecular modeling has been used to study similar compounds. Kumar and Mishra (2007) conducted molecular modeling on similar complex organic frameworks to understand their conformational changes and binding abilities (Kumar & Mishra, 2007).

Antioxidant and Antihyperglycemic Activities

  • Kenchappa et al. (2017) synthesized derivatives of similar compounds, evaluating their antioxidant and antihyperglycemic activities. This suggests potential applications in managing oxidative stress and glucose levels (Kenchappa et al., 2017).

Structural and Conformational Analysis

  • The crystal and molecular structures of related compounds have been studied to understand their conformational dynamics. For instance, Shestopalov et al. (1993) explored the stereoselective synthesis and atropisomerism in similar heterocyclic compounds (Shestopalov et al., 1993).

Binding and Interaction Studies

  • Formica et al. (2003) reported on a ligand with preorganized binding side-arms, relevant to the study of how similar complex compounds interact with other molecules, which is crucial in understanding their potential biological and chemical applications (Formica et al., 2003).

Application in Drug Synthesis and Medical Research

  • Research has also been conducted on the use of similar compounds in the synthesis of drugs and their potential medical applications. For instance, the synthesis and antimicrobial activity of related compounds were explored by Reddy et al. (2003), indicating their potential in medical applications (Reddy et al., 2003).

Properties

Molecular Formula

C31H47NO10

Molecular Weight

593.7 g/mol

IUPAC Name

2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C31H47NO10/c1-17(11-12-22-21(5)24(35)29(39-6)30(32-22)40-7)9-8-10-18(2)15-20(4)28(19(3)13-14-33)42-31-27(38)26(37)25(36)23(16-34)41-31/h8,10-11,13,15,20,23,25-28,31,33-34,36-38H,9,12,14,16H2,1-7H3,(H,32,35)/b10-8+,17-11+,18-15+,19-13+

InChI Key

ZNDBGWYPOYJCKZ-RGGUUVRDSA-N

Isomeric SMILES

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/CO)/C)OC2C(C(C(C(O2)CO)O)O)O)/C

Canonical SMILES

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC=CC(=CC(C)C(C(=CCO)C)OC2C(C(C(C(O2)CO)O)O)O)C

Synonyms

13-hydroxyglucopiericidin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Reactant of Route 2
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Reactant of Route 3
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Reactant of Route 4
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Reactant of Route 5
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one
Reactant of Route 6
2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one

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